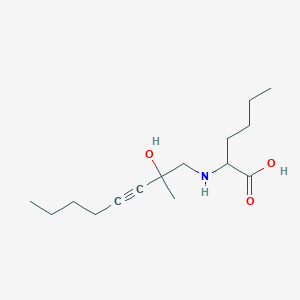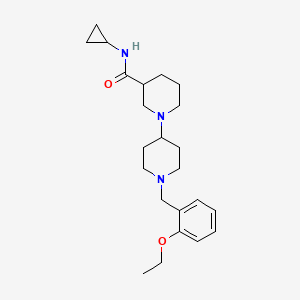![molecular formula C13H18ClNO2 B6136916 [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6136916.png)
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride, also known as EBIO, is a small molecule drug that has been extensively studied for its potential therapeutic applications. EBIO is a potassium channel activator that has been shown to have a variety of effects on cellular physiology.
Mécanisme D'action
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride activates potassium channels by binding to the regulatory subunit of the channel, causing a conformational change that leads to channel opening. This leads to an increase in potassium efflux, which hyperpolarizes the cell and reduces excitability. This compound also inhibits voltage-gated calcium channels, which reduces calcium influx into the cell and further reduces excitability. Additionally, this compound has been shown to modulate intracellular calcium signaling, which may have downstream effects on cellular physiology.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In neurons, this compound has been shown to increase action potential duration and reduce firing frequency. In cardiac myocytes, this compound has been shown to reduce contractility and increase relaxation. In smooth muscle cells, this compound has been shown to reduce contractility and increase relaxation. Overall, these effects suggest that this compound has potential therapeutic applications in a variety of diseases, including epilepsy, cardiac arrhythmias, and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has several advantages for lab experiments. It is a small molecule drug that can be easily added to cell culture media or perfused into tissues. It has been extensively studied, and there are many commercially available sources of the drug. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects on other ion channels, which may complicate interpretation of results. Additionally, the effects of this compound can be variable depending on the cell type and experimental conditions.
Orientations Futures
There are many future directions for [4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride research. One area of interest is the development of more specific potassium channel activators that do not have off-target effects. Another area of interest is the development of this compound analogs that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, there is interest in studying the effects of this compound in animal models of disease, to better understand its potential therapeutic applications. Finally, there is interest in studying the effects of this compound in combination with other drugs, to determine if it could be used in combination therapy for certain diseases.
Méthodes De Synthèse
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride can be synthesized through a multi-step process, starting with the reaction of 2-ethoxyphenol with propargyl bromide to form 4-(2-ethoxyphenoxy)but-2-yne. This compound is then reacted with methylamine to form the final product, this compound.
Applications De Recherche Scientifique
[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of effects on cellular physiology, including activation of potassium channels, inhibition of voltage-gated calcium channels, and modulation of intracellular calcium signaling. This compound has been studied in a variety of cell types, including neurons, cardiac myocytes, and smooth muscle cells.
Propriétés
IUPAC Name |
4-(2-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-3-15-12-8-4-5-9-13(12)16-11-7-6-10-14-2;/h4-5,8-9,14H,3,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEKHJMLCWFORT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC#CCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6136840.png)
![2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136844.png)
![2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6136852.png)
![2-(3-phenylpropyl)-4-[3-(2-thienyl)propanoyl]morpholine](/img/structure/B6136860.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6136865.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6136872.png)

![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine](/img/structure/B6136892.png)
![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6136899.png)

![5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B6136906.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6136912.png)
![1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)
